Cas no 2443-46-1 (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene)
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene structure](https://ja.kuujia.com/scimg/cas/2443-46-1x500.png)
2443-46-1 structure
商品名:Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- 1,6-Methano[10]annulene
- FT-0653011
- 1,6-Methano-1,3,5,7,9-cyclodecapentaene
- OORRQYZWSVJKSO-UHFFFAOYSA-N
- bicyclo[4.4.1]undeca-1,3,5,7,9-pentaen
- Bicyclo[4.4.1]undecapentaene
- AKOS004907694
- 2-METHYLPHENETHYLALCOHOL
- Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene
- 2443-46-1
- Q21099670
- 1,6-METHANO(10)ANNULENE
- DTXSID40179188
- InChI=1/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H
- A817302
- HMG3LPN8YP
- UNII-HMG3LPN8YP
- AKOS004907007
-
- インチ: InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2
- InChIKey: OORRQYZWSVJKSO-UHFFFAOYSA-N
- ほほえんだ: C12CC(C=CC=C1)=CC=CC=2
計算された属性
- せいみつぶんしりょう: 142.0783
- どういたいしつりょう: 142.078
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 91.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.02
- ふってん: 324.9°Cat760mmHg
- フラッシュポイント: 116.2°C
- 屈折率: 1.605
- PSA: 0
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene 関連文献
-
Reinhold Seiler,Uwe Kensy,Bernhard Dick Phys. Chem. Chem. Phys. 2001 3 5373
-
2. Synthesis of syn-3a(12c),9a(9b)-dihomoperylene-3,10-dione, (E?)-syn-2,2′-bi(7H-1,6-methano[10]annulenylidene)-7,7′-dione and of its rearrangement product, trans-12a,12b-dihydro-3a(12c),9a(9b)-dihomoperylene-3,10-dioneAderson de Farias Dias,Thomas Helwig,Johann Lex,Joseph Miller,Hans Schmickler J. Chem. Soc. Perkin Trans. 1 2000 2083
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Benjamin C. Streifel,Josué F. Martínez Hardigree,Howard E. Katz,John D. Tovar J. Mater. Chem. C 2014 2 7851
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4. Electrophilic aromatic substitution. Part XVI. Detritiation and desilylation of 1,6-methano[10]annulene and 11,11-difluoro-1,6-methano[10]annuleneRoger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1287
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5. The synthesis of novel N-heterocycles from 2-azido-, 2-vinylazido- and 2-formyl-1,6-methano[10]annulene-2-carbaldehydesHans Suschitzky,Walter Kramer,Richard Neidlein,Peter Rosyk,Thomas Bohn J. Chem. Soc. Perkin Trans. 1 1991 923
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6. Novel syntheses of 1,6-methano[10]annulene and 4-methylazuleneMartin G. Banwell,Con Papamihail J. Chem. Soc. Chem. Commun. 1981 1182
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7. Annulenes, 1980–2000Robert D. Kennedy,Douglas Lloyd,Hamish McNab J. Chem. Soc. Perkin Trans. 1 2002 1601
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8. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenesNeusa M. Somera,Antonia S. Stachissini,Antonia T. do Amaral,Luciano do Amaral J. Chem. Soc. Perkin Trans. 2 1987 1717
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Daniel Hagaman,Jacob Gredzik,Patricia A. Peart,J. Michael McCaffery,John D. Tovar,Alexander Sidorenko Polym. Chem. 2013 4 1482
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10. Electrophilic substitution in annulenes. Part 4. Transmission of substituent effects in 1,6-methano[10]annulene, determined via protiodesilylation: evidence for substantial C(1)–C(6) transannular orbital interactionTsuyoshi Suzuki,Kahei Takase,Kazuko Takahashi,Andrew P. Laws,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1988 697
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